![molecular formula C18H17BrO3 B2926222 4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde CAS No. 677759-52-3](/img/structure/B2926222.png)

4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

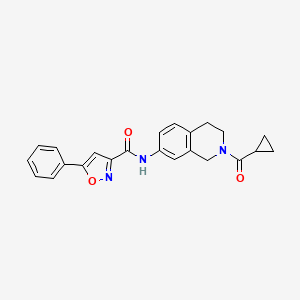

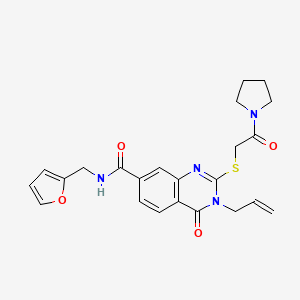

The compound “4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde” is an organic compound. It contains a benzaldehyde group, which is an aromatic aldehyde, a methoxy group (-OCH3), a bromobenzyl group, and a prop-2-en-1-yl group (also known as an allyl group). The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic benzene ring and the various attached functional groups. The bromobenzyl group would likely add significant weight to the molecule, and the electron-withdrawing nature of the bromine atom could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzaldehyde group is often reactive, particularly in condensation reactions. The bromine atom in the bromobenzyl group is a good leaving group, suggesting this compound might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzene ring could contribute to its stability and possibly its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Oxygen Transfer Reactions

The study on oxygen transfer reactions involving high valent oxoruthenium compounds with sulfides reveals insights into the oxidation mechanisms of methoxy substituted benzyl phenyl sulfides. This research differentiates between oxidants reacting via single electron transfer and direct oxygen atom transfer, providing a foundational understanding of how such compounds, including methoxy substituted benzaldehydes, undergo transformations. This understanding is crucial for applications in synthetic organic chemistry and materials science (Lai, C. J. Lepage, & Donald G. Lee, 2002).

Regioselective Protection

Regioselective protection techniques have been explored for the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups, demonstrating methods to selectively modify benzaldehydes for specific synthetic routes. This research is relevant for designing synthetic pathways that require selective functional group protection in complex molecules (Plourde & R. R. Spaetzel, 2002).

Synthesis and Crystal Structure Analysis

Investigations into the synthesis and crystal structure of related benzaldehyde derivatives highlight the methodologies for creating and analyzing compounds with specific structural features. These studies are significant for developing new materials and understanding their structural properties, which can lead to applications in drug design, material science, and nanotechnology (Wang Yong-jian, 2010).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide provides insights into green chemistry applications. These findings are particularly relevant for developing sustainable chemical processes that minimize environmental impact (S. Higashimoto et al., 2009).

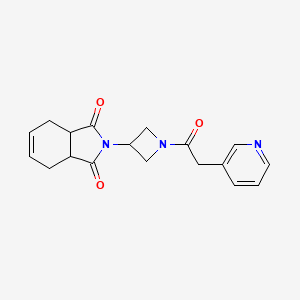

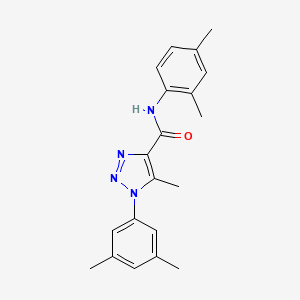

Anticancer Evaluation

Studies on the synthesis and anticancer evaluation of new derivatives demonstrate the potential therapeutic applications of benzaldehyde compounds. These research efforts are crucial for discovering new drug candidates and understanding their mechanisms of action against various cancer types (O. Bekircan et al., 2008).

Antiplasmodial Activity

The synthesis and evaluation of antiplasmodial activities of benzaldehyde derivatives underscore the importance of such compounds in medicinal chemistry, particularly in the search for effective treatments against malaria (Ruslin Hadanu et al., 2010).

Safety And Hazards

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its reactivity could be explored in various chemical reactions .

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBAAKPAKAJKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)

![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)